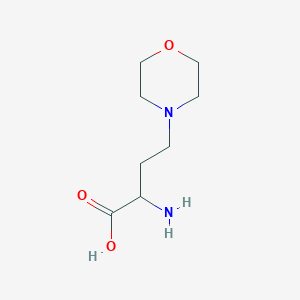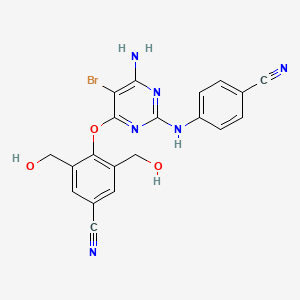
Fasudil Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fasudil Impurity 1” is an impurity of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage .
Synthesis Analysis
The synthesis of Fasudil involves taking 5-isoquinoline sulfoacid as raw material, refluxing in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride . The crude product of fasudil hydrochloride is separated out by dropwise adding saturated hydrogen chloride ethanol solution . The crude product is then recrystallized with ethanol aqueous solution to obtain fasudil hydrochloride .
Applications De Recherche Scientifique
Identification and Characterization in Manufacturing
- Fasudil impurity 1, a process-related impurity in fasudil hydrochloride, has been identified and characterized during the manufacturing process. Systematic approaches, following the principles of quality by design as per ICH Q8 guidance, have been utilized to control these impurities. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, positive ESI high-resolution TOF-MS analysis, and triple quadrupole mass spectrometry have been employed for this purpose. The key impurity was further verified through synthesis and organic spectroscopy including NMR and IR spectroscopy. Understanding the nature of these impurities is crucial for quality control in the manufacture of fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).
Role in Disease Models and Therapeutic Potential
- Fasudil has been studied for its therapeutic effects in various disease models. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS), fasudil showed therapeutic potential. The treatment with fasudil led to an amelioration of clinical severity, a decrease in the expression of ROCK-II in the spleen, improvement in demyelination, and inhibition of inflammatory cells. It indicated that fasudil primarily inhibited CD4+IL-17+ T cells in early treatment and elevated CD4+IL-10+ regulatory T cells and IL-10 production in late treatment. These findings suggest that fasudil's effect in EAE could be through inducing the polarization of M2 macrophages and inhibiting inflammatory responses (Liu et al., 2013).
Development of Drug Delivery Systems
- Research has been conducted on developing drug delivery systems for fasudil. A study focused on encapsulating fasudil into liposomes, aiming to deliver the drug to the brain. The study showed successful encapsulation of fasudil into liposomes and demonstrated their stability and sustained release properties, suggesting that fasudil-loaded liposomes could be candidates for clinical evaluation (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).
Clinical Trials and Efficacy Studies
- Clinical trials and studies have been performed to evaluate the efficacy and safety of fasudil in various conditions. For instance, a double-blind, placebo-controlled trial investigated the efficacy of fasudil in patients with stable angina. The study showed that fasudil significantly increased the ischemic threshold in angina patients during exercise, suggesting its potential for further investigation in higher doses (Vicari et al., 2005).
Safety And Hazards
Propriétés
Numéro CAS |
1423155-03-6 |
|---|---|
Nom du produit |
Fasudil Impurity 1 |
Formule moléculaire |
C14H17N3O2S |
Poids moléculaire |
291.37 |
Apparence |
White powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



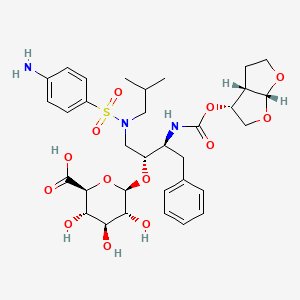
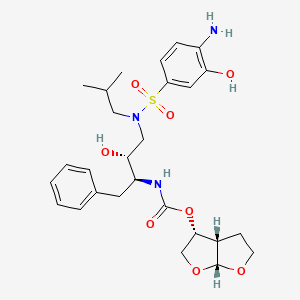
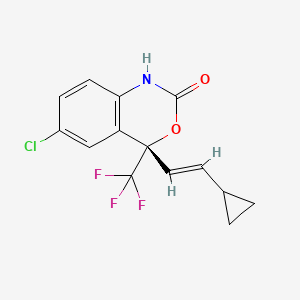
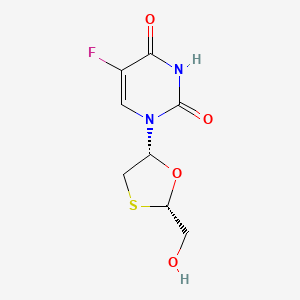
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
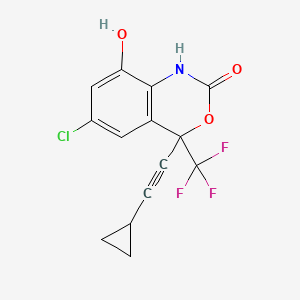
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
